(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride
Description
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride is a heterocyclic organic compound with the molecular formula C₈H₁₁ClN₄ and a molecular weight of 198.65 g/mol (CAS: 1788054-70-5). It features a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position and a methanamine group at the 3-position, forming a hydrochloride salt. This compound is utilized in pharmaceutical research, particularly in kinase inhibitor development, due to its primary amine functionality and planar aromatic system, which facilitates target binding .
Properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOPIMHKBQENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride typically involves multiple steps starting from commercially available precursors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b .... One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved by cyclization reactions involving hydrazines and β-keto esters or β-diketones.
Methylation: : The pyrazolo[3,4-b]pyridine core is then methylated to introduce the methyl group at the desired position.
Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH) are typical reducing agents.
Substitution: : Nucleophiles such as ammonia (NH₃), amines, and halides are used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes can be formed depending on the specific conditions.
Reduction: : Alcohols or amines are common products of reduction reactions.
Substitution: : Various substituted pyrazolo[3,4-b]pyridines can be synthesized through substitution reactions.
Scientific Research Applications
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may be employed in biological studies to understand the mechanisms of various biochemical processes.
Industry: : Its derivatives can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations from Comparative Analysis
Core Structure Variations: Pyrazolo[3,4-b]pyridine derivatives (e.g., target compound) exhibit planar aromatic systems ideal for π-π stacking in kinase binding pockets. Pyrazolo[3,4-d]pyrimidine () incorporates an additional nitrogen atom, increasing polarity and enabling interactions with ATP-binding sites in kinases .
Substituent Effects: Methanamine Position: The 3-yl methanamine in the target compound provides a primary amine for salt formation and hydrogen bonding. The 5-yl methanamine analog () may exhibit steric hindrance, reducing target affinity .
Salt Forms and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms but may require pH adjustments for stability .
Biological Implications: Fluorobenzyl-substituted analogs () demonstrate increased blood-brain barrier penetration, making them candidates for CNS drug discovery .
Biological Activity
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving hydrazines and β-keto esters or β-diketones.
- Methylation : The core is methylated to introduce the methyl group at the desired position.
- Formation of Hydrochloride Salt : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt .
Pyrazolo[3,4-b]pyridines have been studied extensively due to their structural similarity to purine bases like adenine and guanine. This similarity suggests that they may interact with biological targets involved in nucleic acid metabolism and signaling pathways. The compound's biological activity is often linked to its ability to inhibit specific kinases and modulate cell signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown potent activity against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | HEL | 1.00 ± 0.42 |
| 14c | MCF7 | 0.59 ± 0.00 |
| 14e | MCF7 | 0.85 ± 0.03 |
| 14g | MCF7 | 0.93 ± 0.74 |
Mechanistic Insights
The mechanism of action for anticancer activity is believed to involve:
- Inhibition of Tubulin Polymerization : Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Kinase Inhibition : Certain compounds selectively inhibit fibroblast growth factor receptors (FGFR), which play a critical role in tumor progression .
Case Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study on FGFR Kinase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit FGFR kinase activity, demonstrating promising selectivity and potency .
- Antiproliferative Activity Assessment : A comprehensive evaluation of various substituted pyrazolo[3,4-b]pyridine derivatives revealed enhanced antiproliferative activities correlated with specific substituents on the aromatic ring .
Q & A
Q. What are the standard synthetic routes for (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride?
Q. Which spectroscopic techniques are recommended for characterizing this compound?
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Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the amine and pyrazolo-pyridine moieties. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity (e.g., highlights HPLC for purity evaluation of structurally similar compounds) . Mass spectrometry (MS) further validates molecular weight (183.64 g/mol for the free base, as per PubChem data) .
-
Analytical Workflow :
- Step 1 : TLC to monitor reaction progress (silica gel, ethyl acetate/hexane).
- Step 2 : ¹H/¹³C NMR in DMSO-d₆ for structural confirmation.
- Step 3 : HPLC (C18 column) for purity assessment .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
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Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard for resolving bond angles, stereochemistry, and protonation states. notes that SHELXL is widely used for small-molecule refinement, particularly for high-resolution data . For example, hydrogen bonding between the amine group and chloride counterion can be precisely mapped.
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Case Study :
- A related pyrazolo-pyridine compound (CAS 1187932-00-8) was structurally validated via SC-XRD, revealing planar pyridine rings and non-covalent interactions critical for bioactivity .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, co-factors) or impurities. Strategies include:
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Purity Validation : Use HPLC (≥95% purity, as in ) to exclude by-products .
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Dose-Response Curves : Confirm IC₅₀ consistency across replicates.
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Structural Confirmation : Verify protonation states (free base vs. hydrochloride) via NMR, as the hydrochloride salt may alter solubility and binding .
- Example :
A pyrazolo-pyridine derivative (CAS 2126159-93-9) showed divergent kinase inhibition due to residual solvents; repurification via recrystallization resolved discrepancies .
- Example :
Q. How can computational modeling guide structural optimization for enhanced receptor binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like enzymes or GPCRs. notes that pyridine moieties often engage in hydrophobic interactions and hydrogen bonding . Focus on:
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Pharmacophore Mapping : Identify critical amine and pyridine nitrogen positions.
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SAR Studies : Modify methyl or pyrazole substituents to optimize binding (see for a case study with trifluoromethyl analogs) .
- Data Table :
| Modification | Binding Affinity (ΔG, kcal/mol) | Target |
|---|---|---|
| -CH₃ at pyrazole | -8.2 | Kinase A |
| -CF₃ at pyridine | -9.5 | Kinase B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
